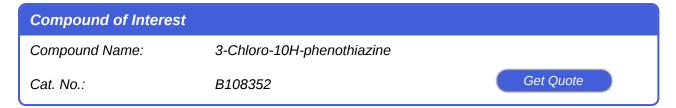


Application Notes and Protocols for Acylation of 3-Chloro-10H-phenothiazine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of **3-Chloro-10H-phenothiazine**, a key intermediate in the synthesis of various biologically active compounds. The protocols cover N-acylation at the 10-position and Friedel-Crafts acylation at the aromatic ring, yielding derivatives with potential applications in drug discovery and development.

Introduction

3-Chloro-10H-phenothiazine is a critical scaffold in medicinal chemistry. Its derivatives are known to interact with various biological targets and have shown promise as antipsychotic agents and in cancer therapy. Acylation is a fundamental strategy to modify the structure of **3-Chloro-10H-phenothiazine**, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. These derivatives have been found to interfere with key cellular signaling pathways, including the MAPK/ERK, AKT/PI3K, and WNT pathways, which are often dysregulated in cancer.[1] Phenothiazine derivatives also play a role in modulating dopaminergic and cholinergic signaling.[2][3]

Acylation Reactions: An Overview

Two primary acylation methods for **3-Chloro-10H-phenothiazine** are presented:

 N-Acylation: This reaction targets the nitrogen atom at the 10-position of the phenothiazine ring. It is commonly achieved using acyl chlorides or acid anhydrides.



 Friedel-Crafts Acylation: This electrophilic aromatic substitution introduces an acyl group onto one of the benzene rings of the phenothiazine core, typically requiring a Lewis acid catalyst.[4]

The choice of acylation method and reagent allows for the synthesis of a diverse library of **3-Chloro-10H-phenothiazine** derivatives for further investigation.

Data Presentation

The following table summarizes quantitative data for various acylation reactions on phenothiazine and its derivatives, providing a comparative overview of different synthetic approaches.

Acylation Type	Starting Material	Acylating Agent	Catalyst <i>l</i> Condition s	Reaction Time	Yield (%)	Referenc e
N- Acetylation	Phenothiaz ine	Acetic Acid	PCI5, Solvent- free, RT	0.5 - 1 h	>95	[5]
N- Chloroacet ylation	Phenothiaz ine	Chloroacet yl chloride	Triethylami ne, Dry benzene, Reflux	7 h	62	[6]
Friedel- Crafts Acylation	10- Alkylpheno thiazine	Acetic anhydride	Phosphoric acid, 20-60 °C	0.5 - 2 h	85.5 - 87.6	[7]
N-Acylation	Aniline (model)	Acetic anhydride	Catalyst- free, RT	5 min	89	[8]

Experimental Protocols

Protocol 1: N-Acetylation of 3-Chloro-10H-phenothiazine (Solvent-Free)

This protocol is adapted from a method for the N-acetylation of phenothiazine.[5]



Materials:

- 3-Chloro-10H-phenothiazine
- Acetic acid
- Phosphorus pentachloride (PCI5)
- Mortar and pestle (dry)
- · Ethyl acetate
- Petroleum ether
- Deionized water

Procedure:

- In a dry mortar, add acetic acid (1.2 mmol) and phosphorus pentachloride (1.2 mmol).
- Grind the mixture at room temperature for 30-60 minutes until uniform.
- Add 3-Chloro-10H-phenothiazine (1 mmol) to the mortar.
- Continue grinding the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 mixture of ethyl acetate and petroleum ether as the eluent.
- Once the starting material spot has disappeared on the TLC plate, cease grinding.
- Let the product stand at room temperature for 30-60 minutes.
- Wash the solid product with deionized water and collect it by suction filtration.
- Dry the filter cake at room temperature for 22-24 hours.
- Recrystallize the crude product from water to obtain pure N-acetyl-3-Chloro-10Hphenothiazine.



Protocol 2: N-Chloroacetylation of 3-Chloro-10H-phenothiazine

This protocol is based on the N-chloroacetylation of phenothiazine.[6]

Materials:

- 3-Chloro-10H-phenothiazine
- Chloroacetyl chloride
- Triethylamine
- · Dry benzene
- Ethanol
- Deionized water

Procedure:

- Dissolve 3-Chloro-10H-phenothiazine (10 mmol) in 35 mL of dry benzene in a roundbottom flask.
- Add a few drops of triethylamine to the solution.
- With continuous stirring, gradually add chloroacetyl chloride (11 mmol).
- Reflux the reaction mixture on a water bath for 7 hours.
- Monitor the completion of the reaction by TLC.
- After the reaction is complete, distill off the solvent to obtain a residue.
- Wash the residue with water to remove any acidic impurities.
- Dissolve the solid in hot ethanol and then precipitate the product by adding water.



• Filter the solid product and recrystallize from ethanol to yield pure N-chloroacetyl-**3-Chloro-10H-phenothiazine**.

Protocol 3: Friedel-Crafts Acylation of 10-Alkyl-3-Chlorophenothiazine

This protocol is adapted from a method for the acylation of 10-alkyl phenothiazine.[7]

Materials:

- 10-Alkyl-3-Chloro-phenothiazine
- Acetic anhydride
- · Phosphoric acid
- · Ethyl acetate
- Petroleum ether
- · Deionized water

Procedure:

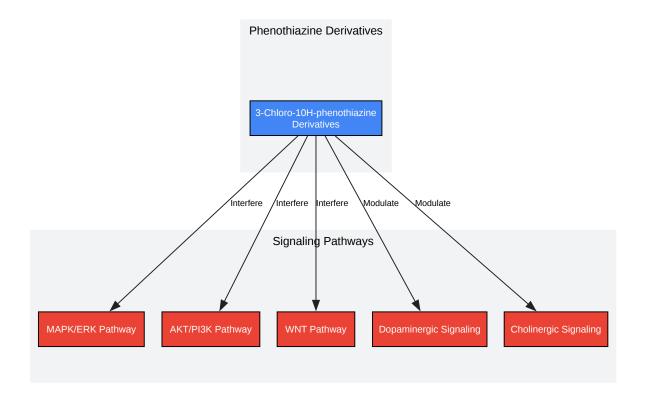
- In a dry three-necked flask, add 10-Alkyl-3-Chloro-phenothiazine (10 mmol) and acetic anhydride (70-100 mmol).
- Add phosphoric acid (10-32 mmol) to the mixture.
- Heat the reaction mixture to 20-60 °C and stir for 0.5-2 hours.
- After the reaction is complete, cool the solution to room temperature.
- Pour the reaction mixture into water to precipitate the solid product.
- · Collect the solid by filtration.
- Wash the filter cake with water.



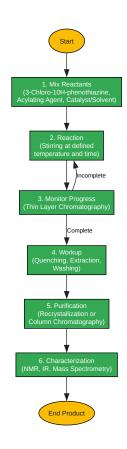
• Dry the product and then recrystallize from a mixture of ethyl acetate and petroleum ether (1:5 volume ratio) to obtain the purified 3-acetyl-10-alkyl-7-chloro-phenothiazine.

Visualizations Signaling Pathways of Phenothiazine Derivatives









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